molecular formula C20H17ClN2O4 B10886820 ethyl 4-{[(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate

ethyl 4-{[(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate

Cat. No.: B10886820
M. Wt: 384.8 g/mol
InChI Key: WFSQEVAQQAGFCF-XNTDXEJSSA-N
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Description

ETHYL 4-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a cyano-substituted propenoyl group, which is further connected to a chloromethoxyphenyl moiety. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the propenoyl intermediate: This step involves the reaction of 3-chloro-4-methoxybenzaldehyde with malononitrile in the presence of a base to form the cyano-substituted propenoyl intermediate.

    Coupling with benzoic acid derivative: The intermediate is then coupled with ethyl 4-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxy-3-chloro-2-cyanophenyl derivative.

    Reduction: Formation of 4-amino-3-chloro-2-cyanophenyl derivative.

    Substitution: Formation of 4-methoxy-3-substituted-2-cyanophenyl derivative.

Scientific Research Applications

ETHYL 4-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE involves interactions with specific molecular targets. The cyano and propenoyl groups can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-{[(E)-3-(3-BROMO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE: Similar structure but with a bromine atom instead of chlorine.

    ETHYL 4-{[(E)-3-(3-FLUORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in ETHYL 4-{[(E)-3-(3-CHLORO-4-METHOXYPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOATE imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its bromine and fluorine analogs.

Properties

Molecular Formula

C20H17ClN2O4

Molecular Weight

384.8 g/mol

IUPAC Name

ethyl 4-[[(E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate

InChI

InChI=1S/C20H17ClN2O4/c1-3-27-20(25)14-5-7-16(8-6-14)23-19(24)15(12-22)10-13-4-9-18(26-2)17(21)11-13/h4-11H,3H2,1-2H3,(H,23,24)/b15-10+

InChI Key

WFSQEVAQQAGFCF-XNTDXEJSSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)Cl)/C#N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)Cl)C#N

Origin of Product

United States

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